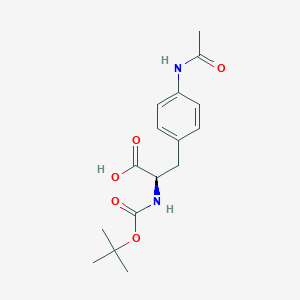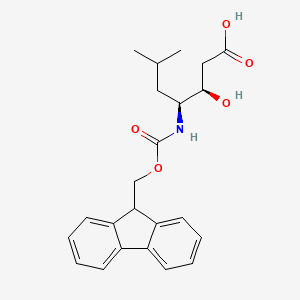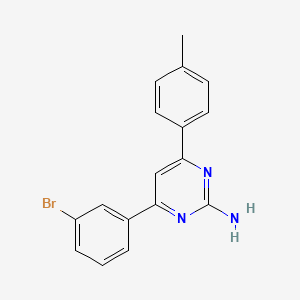
Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH) is an amino acid derivative that has been commonly used in peptide synthesis and drug discovery since it was first synthesized in the 1970s. It is a versatile compound that has many applications in biochemistry and pharmacology due to its ability to form stable amide bonds with other molecules. Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery. The compound is often used as a linker molecule to attach other molecules to peptides, proteins, and other biomolecules. It has also been used to study the structure and function of proteins and other biomolecules. In addition, Boc-D-Phe(4-NHAc)-OH has been used in the design and synthesis of novel peptides and small molecules for drug discovery.
Wirkmechanismus
Mode of Action
The Boc group prevents unwanted peptide bonding at the amine end of the amino acid, allowing for the step-by-step construction of complex proteins .
Biochemical Pathways
It’s known that boc-protected amino acids like boc-d-4-acetamidophenylalanine are commonly used in the synthesis of peptides and proteins, which are involved in virtually all biological pathways .
Result of Action
As a component in peptide synthesis, it can be inferred that it contributes to the formation of proteins, which play crucial roles in various biological functions .
Vorteile Und Einschränkungen Für Laborexperimente
Boc-D-Phe(4-NHAc)-OH has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is non-toxic and non-immunogenic. In addition, Boc-D-Phe(4-NHAc)-OH is an effective stabilizer of peptides, proteins, and other biomolecules, and it is an effective inhibitor of proteolysis and other biochemical processes. However, the compound is also relatively expensive and its reactivity can vary depending on the pH of the reaction mixture.
Zukünftige Richtungen
There are several potential future directions for Boc-D-Phe(4-NHAc)-OH. The compound could be used in the development of novel peptides and small molecules for drug discovery. In addition, the compound could be used to study the structure and function of proteins and other biomolecules. Finally, Boc-D-Phe(4-NHAc)-OH could be used to develop new methods for peptide and protein synthesis and drug delivery.
Synthesemethoden
The synthesis of Boc-D-Phe(4-NHAc)-OH involves a two-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with D-phenylalanine in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with N-hydroxysuccinimide (NHS) and N,N-diisopropylethylamine (DIPEA). This reaction results in the formation of Boc-D-Phe(4-NHAc)-OH. The overall yield of the reaction is usually high and the reaction is relatively fast and easy to perform.
Eigenschaften
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPYVOLFCSHVSR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)












